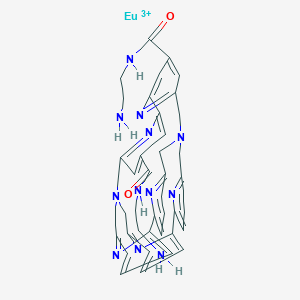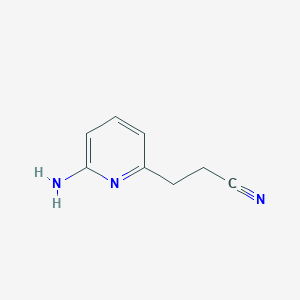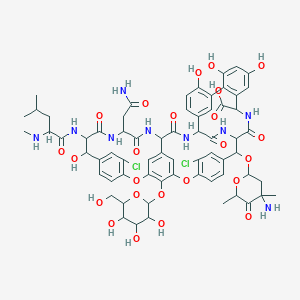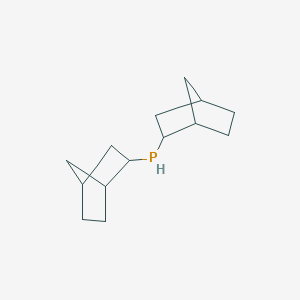
Europium(III) trisbipyridine cryptate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(III) trisbipyridine cryptate is a complex compound that has been extensively studied in scientific research due to its unique properties. It is a luminescent lanthanide complex that is highly stable and has a long emission lifetime. This makes it an ideal candidate for use in various applications, including biochemical and physiological studies.
Mechanism of Action
The mechanism of action of Europium(III) trisbipyridine cryptate is based on its luminescent properties. When excited with light, the complex emits a characteristic red emission that can be detected using various techniques, including fluorescence spectroscopy. The emission intensity and lifetime of the complex are highly dependent on the local environment, making it an ideal probe for studying various biological systems.
Biochemical and Physiological Effects:
Europium(III) trisbipyridine cryptate has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cellular signaling pathways. The complex has also been used to study the uptake and metabolism of various drugs and toxins in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of Europium(III) trisbipyridine cryptate is its high stability and long emission lifetime. This makes it an ideal probe for studying various biological systems, as it allows for long-term monitoring of cellular processes. However, the complex is highly sensitive to pH and temperature changes, which can affect its luminescent properties. Additionally, the synthesis of the complex can be challenging, requiring specialized equipment and techniques.
Future Directions
There are numerous future directions for the use of Europium(III) trisbipyridine cryptate in scientific research. One area of interest is the development of new biosensors for the detection of various analytes, including biomolecules and environmental pollutants. The complex could also be used in the development of new imaging techniques for studying cellular processes in vivo. Additionally, the use of Europium(III) trisbipyridine cryptate in drug discovery and development is an area of active research.
Synthesis Methods
The synthesis of Europium(III) trisbipyridine cryptate involves the reaction of europium(III) chloride hexahydrate with bipyridine and cryptand. The reaction is carried out in anhydrous acetonitrile under an inert atmosphere. The resulting complex is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
Europium(III) trisbipyridine cryptate has been widely used in scientific research due to its unique luminescent properties. It has been used as a probe in various biochemical and physiological studies, including DNA sequencing, protein detection, and cellular imaging. The complex has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and neurotransmitters.
properties
CAS RN |
125433-96-7 |
|---|---|
Molecular Formula |
C42H42EuN12O2+3 |
Molecular Weight |
898.8 g/mol |
IUPAC Name |
5-N,10-N-bis(2-aminoethyl)-1,14,39,40,41,42,43,44-octazaoctacyclo[12.12.12.13,7.18,12.116,20.121,25.128,32.133,37]tetratetraconta-3(44),4,6,8,10,12(43),16(42),17,19,21,23,25(41),28(40),29,31,33,35,37(39)-octadecaene-5,10-dicarboxamide;europium(3+) |
InChI |
InChI=1S/C42H42N12O2.Eu/c43-13-15-45-41(55)27-17-33-25-53-21-29-5-1-9-35(47-29)36-10-2-6-30(48-36)23-54(24-32-8-4-12-38(50-32)37-11-3-7-31(22-53)49-37)26-34-18-28(42(56)46-16-14-44)20-40(52-34)39(19-27)51-33;/h1-12,17-20H,13-16,21-26,43-44H2,(H,45,55)(H,46,56);/q;+3 |
InChI Key |
GWQVMPWSEVRGPY-UHFFFAOYSA-N |
SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Canonical SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Other CAS RN |
125433-96-7 |
synonyms |
europium cryptate europium(III) cryptate europium(III) trisbipyridine cryptate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)






![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)


![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)


